molecular formula C15H20N2O5 B1288970 Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate CAS No. 405887-36-7

Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B1288970
CAS No.: 405887-36-7
M. Wt: 308.33 g/mol
InChI Key: SGQPXIZHVCLLRP-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is a synthetic compound that belongs to the class of pyrrolidine carboxylates. It is characterized by its unique chemical structure, which includes a tert-butyl group, a nitrophenoxy group, and a pyrrolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 4-nitrophenol in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted pyrrolidine carboxylates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenoxy group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(2-nitrophenoxy)pyrrolidine-1-carboxylate: Similar structure but with a different position of the nitro group.

    Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a piperidine ring instead of a pyrrolidine ring.

    Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains an indole ring and different substituents

Uniqueness

Tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-9-8-13(10-16)21-12-6-4-11(5-7-12)17(19)20/h4-7,13H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQPXIZHVCLLRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620081
Record name tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405887-36-7
Record name tert-Butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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